BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of Palatinose™ and
Maltodextrin on Athletic Performance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Palatinose

Cat. No.: B3434673

This guide provides a detailed comparison of two distinct carbohydrate sources, Palatinose™
(isomaltulose) and maltodextrin, and their respective impacts on athletic performance. The
analysis is grounded in experimental data to inform researchers, scientists, and professionals
in drug and supplement development. We will delve into their effects on metabolic responses,
substrate utilization, and performance outcomes, supported by detailed experimental protocols
and visual aids.

Introduction to Carbohydrate Fueling Strategies

Carbohydrates are the primary energy source during moderate to high-intensity exercise. The
type of carbohydrate consumed can significantly influence metabolic pathways and,
consequently, athletic performance. Maltodextrin, a high-glycemic index (Gl) polysaccharide, is
known for its rapid digestion and quick energy delivery.[1][2] In contrast, Palatinose™, a
disaccharide derived from beet sugar, has a low glycemic index (Gl: 32) due to its strong
glycosidic bond, leading to slower digestion and a more sustained energy release.[3] This
fundamental difference in glycemic properties dictates their physiological effects during
exercise.

Comparative Metabolic and Performance Data

Scientific literature highlights the distinct physiological responses elicited by Palatinose™
versus maltodextrin. A key study conducted at the University of Freiburg provides a robust
framework for this comparison.[4]
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Glycemic and Insulinemic Response

Palatinose™ ingestion leads to a lower and more stable blood glucose profile compared to
maltodextrin.[4] Pre-exercise consumption of Palatinose™ results in a smaller initial spike in
blood sugar and a more sustained glucose level throughout endurance activity.[5] Maltodextrin,
being a high-GI carbohydrate, causes a rapid increase in blood glucose and a corresponding
sharp rise in insulin.[6] This lower insulin response with Palatinose™ is a critical factor in
modulating fuel selection during exercise.[7]

Substrate Utilization: Fat vs. Carbohydrate Oxidation

The differential insulin response directly impacts whether the body primarily burns fat or
carbohydrates for energy.

o Palatinose™: The lower insulin levels associated with Palatinose™ consumption promote a
higher rate of fat oxidation.[4][8] This metabolic shift spares muscle glycogen, the body's
finite carbohydrate reserve, which is crucial for sustained performance and for high-intensity
efforts later in an event.[7]

» Maltodextrin: The pronounced insulin spike following maltodextrin ingestion largely
suppresses fat oxidation, making the body more reliant on carbohydrate metabolism for
energy.[7]

In a controlled study, athletes who consumed Palatinose™ demonstrated significantly higher
fat oxidation and lower carbohydrate oxidation rates during a 90-minute endurance cycling
exercise compared to those who consumed maltodextrin.[5]

Athletic Performance Outcomes

The metabolic advantages of Palatinose™, particularly glycogen sparing, can translate into
improved endurance performance.

e Endurance and Time Trial Performance: In a study involving 20 trained cyclists, pre-exercise
ingestion of Palatinose™ led to a better time trial performance following a 90-minute
endurance ride. On average, athletes finished the time trial one minute faster with
Palatinose™ compared to maltodextrin.[4]
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o Power Output: The same study observed that athletes could generate a 4.6% higher power
output during the final five minutes of the time trial after consuming Palatinose™,
suggesting better energy reserves for a strong finish.[9][10]

While many studies support these findings, some research in different contexts, such as
soccer-specific exercise with lower carbohydrate doses or running protocols, has found less
pronounced or no significant differences in overall performance, despite observing favorable
metabolic shifts.[6][11]

Gastrointestinal Tolerance

While Palatinose™ is generally well-tolerated, one study noted that when ingested at a high
frequency to meet the recommended carbohydrate intake for intense exercise, it led to greater
gastrointestinal discomfort compared to a fructose-maltodextrin blend.[3][12] Maltodextrin is
known for its rapid gastric emptying, but excessive consumption can also lead to digestive
issues.[1][13]

Data Presentation: Summary of Findings

The following tables summarize the key properties and experimental data comparing
Palatinose™ and maltodextrin.

Table 1: Physicochemical and Metabolic Properties

Palatinose™
Property Maltodextrin
(Isomaltulose)

Glycemic Index (GlI) Low (32)[3][14] High (90-100)[6]
Energy Release Slow, sustained[3][7] Fast, rapid spike[1][2]
Primary Substrate Utilized Fat Oxidation[4] Carbohydrate Oxidation[7]
Insulin Response Low, stable[7] High, sharp spike[6]
Naturally sourced from beet Typically from corn, rice, or
Source
sugar[3] potato starch

Table 2: Key Experimental Data (Konig D, et al. Nutrients, 2016)
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Parameter

Palatinose™ (PSE)

Maltodextrin (MDX)

Outcome

Time Trial Finishing

Time

2.7% faster with PSE
(89% likely beneficial)
[91[10]

Power Output (Final 5

min)

4.6% higher with PSE
(93% likely beneficial)
[O][10]

Fat Oxidation (during ) Significantly higher fat
) Higher[5] Lower[5] o )
exercise) utilization with PSE[5]
Carbohydrate Glycogen sparin
) .y Lower[5] Higher[5] Y g. pating
Oxidation effect with PSE[5]

Blood Glucose Profile

Lower initial rise, more
stable during

exercise[15]

Sharp initial rise, less
stable[15]

PSE provides a more
stable blood glucose
level[15]

Experimental Protocols: A Closer Look

To ensure a clear understanding of the data, this section details the methodology of a pivotal

study in the field.

Study: Substrate Utilization and Cycling Performance
Following Palatinose™ Ingestion: A Randomized,
Double-Blind, Controlled Trial (K6nig et al., 2016)

¢ Objective: To compare the effects of Palatinose™ (PSE) vs. maltodextrin (MDX) on

substrate utilization and cycling time trial performance.[10]

o Participants: Twenty male, trained athletes (cyclists and triathletes) participated in the study.

[4119]

e Design: The study employed a randomized, double-blind, cross-over design.[4]

e Protocol:
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o Supplementation: Participants ingested 750 mL of a 10% carbohydrate solution, providing
75g of either Palatinose™ or maltodextrin, 45 minutes before starting the exercise.[9][10]

o Endurance Phase: A 90-minute cycling session was performed at a moderate intensity,
corresponding to 60% of each athlete's maximum oxygen uptake (VOzmax).[4]

o Performance Phase: Immediately following the endurance phase, participants completed a
time trial, simulating a race finish.[4]

o Measurements: Blood samples were collected to measure glucose levels. Indirect
calorimetry was used to determine fat and carbohydrate oxidation rates. Performance was
assessed by the time to complete the time trial and power output.[9][10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental design and the underlying physiological
mechanisms.

Pre-Exercise Phase Exercise Protocol Data Collection

Two Trials Ingestion (T-45 min) L
75g Palatinose™ OR 75g Maltodextrin

20 Male Athletes
(Randomized, Crossover Design)

Performance Time Trial
(All-out effort)

Endurance Cycling
90 min @ 60% VO2max

Performance Metrics

| =
(Time to Completion, Power Output)

o

‘ Metabolic Measurements
‘ (Blood Glucose, Substrate Oxidation)

Click to download full resolution via product page

Diagram 1: Experimental workflow of the Kdnig et al. (2016) study.
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Diagram 2: Proposed metabolic pathways of Palatinose™ vs. Maltodextrin.

Conclusion

The evidence indicates that Palatinose™ and maltodextrin offer distinct advantages for athletic
performance based on their divergent metabolic effects.
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» Palatinose™ is an effective carbohydrate for prolonged endurance activities. Its low-
glycemic nature promotes higher rates of fat oxidation, spares muscle glycogen, and
provides a stable, sustained energy supply, which can lead to improved performance in the
later stages of an event.[4][7]

o Maltodextrin is well-suited for situations requiring rapid energy delivery, such as high-
intensity exercise or for quick glycogen replenishment post-exercise.[1][2] Its high-glycemic
properties ensure immediate energy availability.

For researchers and developers, the choice between these carbohydrates should be guided by
the specific physiological goal and the context of the athletic activity. Palatinose™ represents a
strategic nutritional tool for optimizing fuel flexibility and enhancing endurance, while
maltodextrin remains a staple for rapid energy provision. Future research may explore optimal
combinations and timing of these carbohydrates to maximize performance across various
sports.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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